4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
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Overview
Description
4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the indoline derivative: Starting with an indole compound, methylation can be achieved using methyl iodide in the presence of a base.
Introduction of the pyrrolidine moiety: This can be done through a nucleophilic substitution reaction where the indoline derivative reacts with a pyrrolidine derivative.
Formation of the benzamide: The final step involves the reaction of the intermediate with 4-fluorobenzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety.
Reduction: Reduction reactions could target the carbonyl group in the benzamide structure.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-methylindolin-5-yl)ethyl)benzamide: Lacks the fluorine and pyrrolidine moieties.
4-fluoro-N-(2-(1-methylindolin-5-yl)ethyl)benzamide: Lacks the pyrrolidine moiety.
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide: Lacks the fluorine atom.
Uniqueness
4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is unique due to the presence of both the fluorine atom and the pyrrolidine moiety, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
4-Fluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features several functional groups, including a fluorine atom, an indoline moiety, and a pyrrolidine ring. Its molecular formula is C22H26FN3O, with a molecular weight of 367.5 g/mol. The structure is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. These interactions can modulate various signaling pathways, leading to therapeutic effects.
Potential Targets
- Receptor Binding : The compound may act as a ligand for various G-protein coupled receptors (GPCRs), which are crucial in mediating cellular responses.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thus affecting the biological processes in which these enzymes are involved.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, showing potential as an antimicrobial agent.
- Neuroprotective Effects : There is emerging evidence that it could provide neuroprotection in models of neurodegenerative diseases.
Data Table: Summary of Biological Activities
Case Studies
-
Anticancer Study :
- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism involved the activation of caspase pathways leading to apoptosis.
-
Antimicrobial Evaluation :
- In vitro tests showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests potential for development as an antimicrobial agent.
-
Neuroprotection :
- In a model of oxidative stress-induced neuronal injury, treatment with the compound resulted in a significant decrease in cell death and oxidative markers compared to untreated controls, indicating its potential neuroprotective properties.
Properties
IUPAC Name |
4-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O/c1-25-13-10-18-14-17(6-9-20(18)25)21(26-11-2-3-12-26)15-24-22(27)16-4-7-19(23)8-5-16/h4-9,14,21H,2-3,10-13,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTUVOHKTAGDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)F)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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